molecular formula C10H9ClN4 B1393436 6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine CAS No. 1086386-59-5

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

Cat. No.: B1393436
CAS No.: 1086386-59-5
M. Wt: 220.66 g/mol
InChI Key: KHHGCFDOIVUOTF-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a pyridin-4-ylmethylamine substituent at the 4-position of the pyrimidine core. The compound’s molecular formula is inferred as C₁₀H₉ClN₄ (molecular weight ~220.66 g/mol), with the pyridin-4-ylmethyl group contributing distinct electronic and steric effects compared to other substituents .

Properties

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-5-10(15-7-14-9)13-6-8-1-3-12-4-2-8/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHGCFDOIVUOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244702
Record name 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-59-5
Record name 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of Pyrimidine Derivatives

Method Overview:
This approach involves the cyclization of suitably substituted pyrimidine precursors, often starting from cyanopyrimidine derivatives, followed by chlorination and amination steps.

Key Steps:

Research Findings:

  • Taylor et al. reported the synthesis of pyrimidin-4-amines via cyclization of cyanopyrimidines, followed by chlorination and amination, with reaction conditions optimized around 110–140°C.
  • The process involves heating the precursor with sulfuric acid or similar agents to promote cyclization, then chlorination, and finally nucleophilic substitution with pyridin-4-ylmethylamine.

Advantages:

  • Well-established pathway with high regioselectivity.
  • Suitable for scale-up with proper control of temperature and reagents.

Multi-step Synthesis via Functional Group Transformations

Method Overview:
This involves constructing the pyrimidine core with specific substituents through stepwise reactions, including amination, chlorination, and coupling reactions.

Key Steps:

Research Findings:

  • Sharma et al. demonstrated the synthesis of pyrimidine derivatives with various substitutions via cyclization of amidines and subsequent chlorination, followed by nucleophilic substitution.

Reaction Conditions:

  • Heating at 110–140°C.
  • Use of polar aprotic solvents like DMF or DMSO.
  • Catalysts such as triethylamine or pyridine to facilitate substitution.

One-Pot and Microwave-Assisted Synthesis

Method Overview:
Recent advances include solvent-free, microwave-assisted one-pot reactions that streamline the synthesis process.

Key Steps:

  • One-pot reaction: Combining all starting materials—such as pyrimidine precursors, amines, and chlorinating agents—under microwave irradiation.
  • Microwave conditions: Typically at 100–150°C for 10–30 minutes, promoting rapid cyclization, chlorination, and substitution steps.

Research Findings:

  • The synthesis of pyrimido[4,5-d]pyrimidines via microwave irradiation has been reported, with advantages including reduced reaction times and simplified purification.

Advantages:

  • Environmentally friendly with minimal solvent use.
  • High yields and regioselectivity.
  • Suitable for rapid screening and scale-up with appropriate equipment.

Specific Example: Synthesis Pathway from Nitrile Precursors

Based on the data from recent literature, a practical route involves:

Step Reagents & Conditions Description
1 Ethyl vinyl ether + 2,2-difluoroacetic anhydride Formation of ethoxy-difluorobut-en-one derivative
2 Reaction with nitrile precursor in acetic acid, methoxylamine hydrochloride, HBr, zinc Conversion to difluoromethyl pyridine intermediate
3 Purification via extraction and crystallization Isolation of the target compound

This method emphasizes scalability, cost-effectiveness, and avoidance of harsh fluorinating agents, making it suitable for industrial applications.

Summary of Key Data and Reaction Conditions

Method Starting Materials Reagents Temperature Yield Notes
Cyclization of cyanopyrimidines Cyanopyrimidine derivatives Sulfuric acid, chlorinating agents 110–140°C High Regioselective, multistep
Nucleophilic substitution 4-Chloropyrimidine Pyridin-4-ylmethylamine Reflux Moderate to high Requires pure intermediates
Microwave-assisted synthesis Pyrimidine precursors + amines Microwave irradiation 100–150°C High Rapid, eco-friendly

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridinylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and amino derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include secondary amines.

Scientific Research Applications

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyridinylmethyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also interfere with cellular signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their properties, emphasizing substituent effects on bioactivity, synthesis, and physicochemical parameters:

Compound Name Substituents Molecular Weight Bioactivity/Application Key Findings Reference
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine Pyridin-2-ylmethyl 220.66 Not specified Structural isomer; pyridine position affects electronic interactions.
6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine 4-(Trifluoromethoxy)phenyl 316.69 Intermediate in kinase inhibitor synthesis Electron-withdrawing CF₃O group enhances stability and binding affinity.
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo core + 2-chlorophenyl 346.73 SARS-CoV-2 Mpro inhibition (IC₅₀: high-nanomolar) Pyrazolo core improves metabolic stability; chloro group enhances lipophilicity.
6-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine 2-(Pyridin-3-yl)ethyl linker 234.68 Research chemical Ethyl linker increases flexibility, potentially improving target engagement.
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Methyl, nitro, and phenyl groups 281.68 Precursor for anticancer agents Nitro group facilitates reduction to amine intermediates.

Key Structural and Functional Insights

Substituent Position and Bioactivity :

  • The position of the pyridine ring (2- vs. 4-) alters electronic properties. For example, pyridin-4-ylmethyl may enhance π-π stacking in enzyme binding compared to pyridin-2-ylmethyl .
  • Electron-withdrawing groups (e.g., CF₃O in ) increase metabolic stability but may reduce solubility.

Core Modifications :

  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit enhanced kinase inhibition due to planar aromatic systems, whereas pyrimidin-4-amine derivatives prioritize hydrogen bonding.

Synthetic Strategies :

  • Common routes involve nucleophilic substitution (e.g., replacing Cl with amines) or Suzuki-Miyaura coupling for aryl/heteroaryl additions .
  • Example: 6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine was synthesized via Pd-catalyzed coupling in 96% yield .

Derivatives with ethyl linkers (e.g., ) balance flexibility and rigidity, optimizing target engagement.

Biological Activity

6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's structure, featuring a pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for drug development.

Research indicates that compounds similar to this compound may exhibit their biological activity through various mechanisms, including:

  • Inhibition of Kinases : Some derivatives have shown the ability to inhibit kinases such as VEGFR and JAK, which are crucial in cancer progression and metastasis .
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against pathogens like Mycobacterium tuberculosis, indicating a potential novel mechanism of action distinct from traditional antibiotics .
  • Cytotoxic Effects : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines. The findings are summarized in the table below:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)10.5
MCF7 (Breast)12.0
HT29 (Colon)15.2
K562 (Leukemia)8.3

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antitubercular Activity

In a separate study focusing on antitubercular properties, the compound was tested against clinical strains of Mycobacterium tuberculosis. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : 0.5 µg/mL for several strains.
  • Mechanism : Potential inhibition of cell wall biosynthesis without cross-resistance to standard treatments .

Structure–Activity Relationship (SAR)

The SAR studies conducted on related pyrimidine compounds have provided insights into how modifications affect biological activity. Key findings include:

  • Substituent Effects : The presence of halogen groups (e.g., chlorine) at specific positions enhances potency against cancer cell lines.
  • Linker Variations : Alterations in the linker between the pyridine and pyrimidine moieties significantly impact activity, with certain configurations yielding higher efficacy .

Case Study 1: Anticancer Efficacy

A recent investigation into a series of pyrimidine derivatives, including this compound, demonstrated promising results against various cancer models. The most effective compounds showed significant tumor reduction in xenograft models when administered at doses of 20 mg/kg.

Case Study 2: Antimicrobial Properties

In a study assessing the antimicrobial efficacy against Mycobacterium tuberculosis, compounds were screened for their ability to inhibit bacterial growth without inducing resistance mechanisms common in existing therapies. The identified lead compounds exhibited low toxicity profiles while maintaining high potency.

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine, and what analytical techniques validate its purity?

Methodological Answer: The synthesis often involves palladium-catalyzed amination of chloropyrimidine precursors with pyridinylmethyl amines. For example, Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in toluene/water mixtures enable efficient coupling at 80–100°C . Key analytical techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyrimidine C4-NH and pyridinylmethyl integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., using a microTOF-QⅡ instrument) .
  • TLC Monitoring : Silica gel plates with UV/KMnO₄ visualization ensure reaction progression .

Q. How is the compound characterized structurally, and what intermolecular interactions stabilize its crystal lattice?

Methodological Answer: Single-crystal X-ray diffraction is critical for structural elucidation. For related pyrimidine derivatives:

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., closing six-membered rings) and weak C–H⋯π interactions stabilize conformations .
  • Dihedral Angles : Planar deviations between pyrimidine rings and substituents (e.g., 12.8° for phenyl groups) influence packing .
  • Methanol Solvent Inclusion : In some analogs, solvent molecules occupy lattice voids, affecting crystallization .

Q. What bioactivity has been observed in structurally related pyrimidine derivatives?

Methodological Answer: Pyrimidine analogs exhibit antimicrobial and anticancer properties. For example:

  • Antifungal Activity : Derivatives with halogenated aryl groups show MIC values <10 μM against Candida albicans .
  • Anticancer Potential : Modifications at the pyridinylmethyl position (e.g., trifluoromethyl groups) enhance cytotoxicity in HCT-116 colon cancer cells .
  • Immunomodulation : Substitutions at C5 (e.g., aminomethyl groups) correlate with TNF-α inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to address regioselectivity challenges in polychlorinated pyrimidine amination?

Methodological Answer: Regioselectivity depends on:

  • Catalyst Systems : Pd/XPhos favors C4 amination over C2/C6 in 6-chloro-5-nitropyrimidines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields but may reduce selectivity .
  • Temperature Control : Lower temperatures (50–60°C) minimize side reactions in nitro-substituted analogs .
    Contradictory data on selectivity in different solvents (e.g., toluene vs. DMF) require systematic screening .

Q. How do computational models predict binding interactions of this compound with biological targets?

Methodological Answer: Molecular docking studies using PyMOL or AutoDock:

  • Target Selection : Kinases (e.g., PI3K) and DNA topoisomerases are common targets due to pyrimidine’s heterocyclic core .
  • Docking Parameters : Ligand flexibility and grid box size (e.g., 60 × 60 × 60 Å) optimize pose prediction .
  • Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays .

Q. What discrepancies arise in purity assessments between NMR and HPLC, and how can they be resolved?

Methodological Answer:

  • NMR Limitations : Residual solvents (e.g., DCM) or proton exchange in DMSO-d₆ may obscure integration .
  • HPLC Challenges : Column retention shifts due to nitro or trifluoromethyl groups require C18 columns with acetonitrile/0.1% TFA gradients .
  • Cross-Validation : HRMS confirms molecular ions, while elemental analysis resolves %C/%N discrepancies .

Q. How does steric hindrance at the pyridinylmethyl group influence crystallographic disorder?

Methodological Answer:

  • Disorder Analysis : Bulky substituents (e.g., trifluoromethyl) lead to split positions in electron density maps, refined using SHELXL’s PART instructions .
  • Thermal Ellipsoids : Anisotropic refinement of pyridinylmethyl carbons reveals rotational freedom (e.g., 20° oscillations) .
  • Twinned Crystals : Use PLATON’s TWINABS for data integration in cases of pseudo-merohedral twinning .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

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